2-Methoxy-1-[3-(4-nitrophenoxy)propoxy]-4-prop-2-enylbenzene
Description
2-Methoxy-1-[3-(4-nitrophenoxy)propoxy]-4-prop-2-enylbenzene is an organic compound with a complex structure that includes methoxy, nitrophenoxy, and propoxy groups attached to a benzene ring
Properties
IUPAC Name |
2-methoxy-1-[3-(4-nitrophenoxy)propoxy]-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-5-15-6-11-18(19(14-15)23-2)25-13-4-12-24-17-9-7-16(8-10-17)20(21)22/h3,6-11,14H,1,4-5,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGVBZREDFXVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[3-(4-nitrophenoxy)propoxy]-4-prop-2-enylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-prop-2-enylphenol with 3-(4-nitrophenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-[3-(4-nitrophenoxy)propoxy]-4-prop-2-enylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy and prop-2-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Methoxy-1-[3-(4-nitrophenoxy)propoxy]-4-prop-2-enylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[3-(4-nitrophenoxy)propoxy]-4-prop-2-enylbenzene involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the methoxy and prop-2-enyl groups can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-[3-(2-nitrophenoxy)propoxy]-4-prop-2-enylbenzene
- 2-Methoxy-4-methyl-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene
Uniqueness
2-Methoxy-1-[3-(4-nitrophenoxy)propoxy]-4-prop-2-enylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
